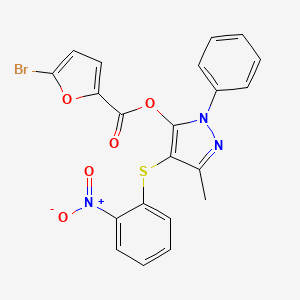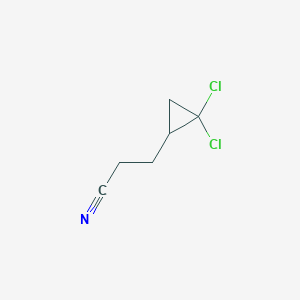![molecular formula C19H18FN3O2 B2969290 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1116082-42-8](/img/structure/B2969290.png)
2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide” is a chemical compound that has gained significant attention in recent times due to its potential implications in various fields of research and industry. It belongs to the class of quinazoline and quinazolinone derivatives, which are nitrogen-containing heterocycles . These derivatives have received significant attention due to their widely and distinct biopharmaceutical activities .
Synthesis Analysis
Quinazolines and quinazolinones are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . The synthesis of these derivatives often involves the use of various substituted quinazolines and quinazolinones .Molecular Structure Analysis
The molecular formula of “this compound” is C19H19N3O2. The molecular weight of this compound is 321.38. The structure of this compound, like other quinazoline and quinazolinone derivatives, is characterized by a fused heterocyclic system .Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives, including “this compound”, are known to exhibit a broad spectrum of pharmacological activities . This is largely due to their diverse set of biological activities, which include anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic properties .Aplicaciones Científicas De Investigación
Potential as Dual Inhibitors for Tyrosine Kinases
Quinazolinone-based derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, showing potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests their potential as effective anti-cancer agents (Riadi et al., 2021).
Analgesic and Anti-inflammatory Activities
Another study designed and synthesized quinazolinyl acetamides, revealing their analgesic and anti-inflammatory activities. These compounds displayed significant activities, which were moderately more potent compared to reference drugs such as diclofenac sodium, indicating their potential in pain and inflammation management (Alagarsamy et al., 2015).
Antibacterial Agents
Oxazolidinone analogs, related to the quinazolinone scaffold, have demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens. These findings support the development of new antibiotics to combat resistant bacterial strains (Zurenko et al., 1996).
Antimicrobial Activities
Newly synthesized quinazolines have shown promising antimicrobial properties. One study synthesized a range of quinazolinone derivatives and screened them for their antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial therapies (Desai et al., 2007).
Anticancer Activities
The synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was explored for their in vitro antimicrobial and anticancer activities. Some of these compounds displayed significant antimicrobial activity and promising anticancer activity, supporting the role of quinazolinone derivatives in cancer therapy (Mehta et al., 2019).
Mecanismo De Acción
The mechanism of action of quinazoline and quinazolinone derivatives is often associated with their diverse set of biological activities . For instance, some quinazoline derived compounds have been approved as drugs for treating conditions such as benign prostatic hyperplasia and post-traumatic stress disorder . Others, like erlotinib and gefitinib, are used for the treatment of lung and pancreatic cancers .
Direcciones Futuras
The future directions for the study and application of “2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide” and other quinazoline and quinazolinone derivatives are promising. Given their diverse set of biological activities , these compounds are likely to continue attracting significant attention in the fields of medicinal chemistry and drug discovery.
Propiedades
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-3-17-22-16-7-5-4-6-14(16)19(23-17)25-11-18(24)21-13-9-8-12(2)15(20)10-13/h4-10H,3,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZBTGSQGGXWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2969212.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2,2-dimethylpropan-1-one](/img/structure/B2969215.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2969216.png)

![N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide](/img/structure/B2969221.png)


![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2969227.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969229.png)
